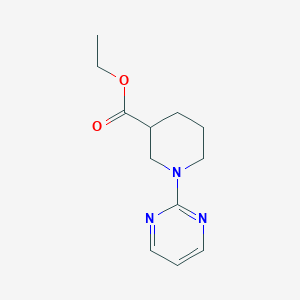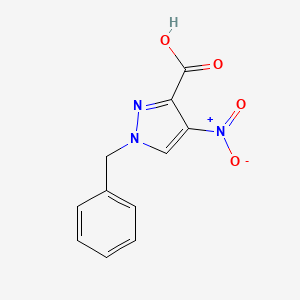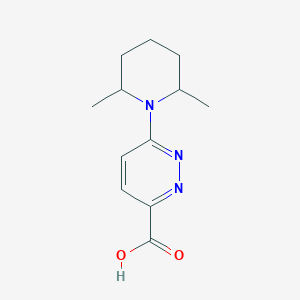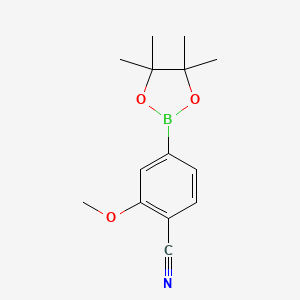
Ethyl 1-(pyrimidin-2-yl)piperidine-3-carboxylate
Übersicht
Beschreibung
Pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They are found in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Pyrimidines can be synthesized from acyclic reactants . In a typical synthesis, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is diverse and complex . For example, single crystals were developed for some compounds in a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Chemical Reactions Analysis
Pyrimidines undergo a variety of chemical reactions. For instance, a copper-catalyzed cyclization of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines under basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely depending on the specific compound. For instance, some compounds were found to be non-toxic to human cells .Wissenschaftliche Forschungsanwendungen
Anti-Fibrosis Activity
The pyrimidine moiety, which is part of the Ethyl 1-(pyrimidin-2-yl)piperidine-3-carboxylate structure, has been employed in the design of compounds with anti-fibrotic activities. These compounds have shown promise in inhibiting the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential as novel anti-fibrotic drugs .
Antimicrobial Applications
Pyrimidine derivatives, including those similar to Ethyl 1-(pyrimidin-2-yl)piperidine-3-carboxylate, are known for their antimicrobial properties. They have been utilized in the development of new antimicrobial agents, which are crucial in the fight against drug-resistant bacteria .
Antiviral Properties
Research has indicated that pyrimidine-based compounds can exhibit significant antiviral activities. This makes Ethyl 1-(pyrimidin-2-yl)piperidine-3-carboxylate a candidate for the synthesis of antiviral drugs, potentially offering new treatments for viral infections .
Anticancer Potential
Compounds containing the pyrimidine structure have been explored for their anticancer properties. Ethyl 1-(pyrimidin-2-yl)piperidine-3-carboxylate could be used to synthesize novel anticancer agents, particularly targeting androgen-refractory cancer cell lines .
Antimalarial Effects
The pyrimidine core is also a component in the synthesis of antimalarial drugs. Ethyl 1-(pyrimidin-2-yl)piperidine-3-carboxylate may contribute to the development of new antimalarial therapies, which is vital in the ongoing effort to combat malaria .
Analgesic and Anti-inflammatory Uses
Pyrimidine derivatives have been recognized for their analgesic and anti-inflammatory effects. This suggests that Ethyl 1-(pyrimidin-2-yl)piperidine-3-carboxylate could be instrumental in creating pain relief and anti-inflammatory medications .
Wirkmechanismus
Target of action
Pyrimidine derivatives have been found to bind with high affinity to multiple receptors , which could suggest that “Ethyl 1-(pyrimidin-2-yl)piperidine-3-carboxylate” might also interact with various biological targets.
Mode of action
The exact mode of action would depend on the specific targets this compound interacts with. Generally, pyrimidine derivatives can inhibit or activate their targets, leading to a cascade of biochemical events .
Biochemical pathways
Pyrimidine derivatives have been reported to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific pathways affected by “Ethyl 1-(pyrimidin-2-yl)piperidine-3-carboxylate” would depend on its specific targets and mode of action.
Result of action
The molecular and cellular effects of “Ethyl 1-(pyrimidin-2-yl)piperidine-3-carboxylate” would depend on its specific targets and mode of action. Based on the activities of other pyrimidine derivatives, potential effects could include changes in cell signaling, gene expression, or enzymatic activity .
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 1-pyrimidin-2-ylpiperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-2-17-11(16)10-5-3-8-15(9-10)12-13-6-4-7-14-12/h4,6-7,10H,2-3,5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUDQMYNEIUZRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(pyrimidin-2-yl)piperidine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]aniline](/img/structure/B1465263.png)

![[1-(4-Methoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1465266.png)



![[4-(Aminomethyl)bicyclo[2.2.2]oct-1-yl]methanol](/img/structure/B1465274.png)

![1,3,2-Dioxaborolane, 2-[3-methoxy-4-(2-methoxyethoxy)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B1465277.png)



